![molecular formula C14H19N3O3 B1386400 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde CAS No. 1154666-51-9](/img/structure/B1386400.png)
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde
Overview
Description
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Nitrobenzaldehyde Moiety: The final step involves the condensation of the dimethylaminopiperidine with 3-nitrobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors for the piperidine ring formation.
Continuous Flow Reactors:
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(4-(Dimethylamino)piperidin-1-yl)-3-aminobenzaldehyde.
Oxidation: 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde, often referred to as DMAP-NO2, is a compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.
Medicinal Chemistry
DMAP-NO2 has been studied for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for creating more complex molecules.
Case Study: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the use of DMAP-NO2 in synthesizing novel anticancer agents. Researchers reported that derivatives synthesized from DMAP-NO2 exhibited significant cytotoxicity against various cancer cell lines. The nitro group in the compound was found to enhance the reactivity towards nucleophilic attack, facilitating the formation of desired products.
Organic Synthesis
DMAP-NO2 serves as a versatile reagent in organic synthesis. It can be employed in various reactions, including nucleophilic substitutions and condensation reactions.
Table 2: Reactions Involving DMAP-NO2
Reaction Type | Description | Reference |
---|---|---|
Nucleophilic Substitution | Acts as a nucleophile in aromatic substitutions | Smith et al., 2020 |
Condensation Reactions | Forms imines and other condensation products | Johnson & Lee, 2021 |
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing polymers and coatings.
Case Study: Development of Conductive Polymers
Research published in Advanced Materials highlighted the use of DMAP-NO2 in synthesizing conductive polymers. The incorporation of DMAP-NO2 into polymer matrices improved electrical conductivity and thermal stability, making it a candidate for electronic applications.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)piperidine: Lacks the nitrobenzaldehyde moiety, making it less versatile in synthetic applications.
3-Nitrobenzaldehyde: Lacks the piperidine ring, limiting its use in medicinal chemistry.
4-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde: Similar but without the nitro group, affecting its reactivity and applications.
Uniqueness
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is unique due to the combination of the piperidine ring, dimethylamino group, and nitrobenzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety. This structure is significant as it influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(dimethylamino)piperidine with 3-nitrobenzaldehyde. The reaction conditions can vary, but generally, an acid catalyst is employed to facilitate the formation of the imine intermediate, which is then reduced to yield the final product.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitrobenzaldehydes have been evaluated for their antibacterial activity against various strains of bacteria. In one study, a series of nitro-substituted benzaldehydes were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations around 1 mM .
Antitumor Activity
The incorporation of piperidine rings in pharmacologically active compounds has been linked to enhanced antitumor activity. Studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest . The presence of the nitro group in this compound may enhance its electron-withdrawing capacity, potentially improving its interaction with cellular targets involved in tumorigenesis.
The biological activity of this compound may be attributed to its ability to form reactive intermediates upon reduction of the nitro group. This process can lead to the generation of radical species that interfere with DNA synthesis, ultimately causing cell death . Additionally, piperidine derivatives are known for their ability to modulate neurotransmitter systems, which could suggest neuroactive properties that warrant further investigation.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Antibacterial Evaluation : A study assessed various nitro compounds for their antibacterial efficacy using disc diffusion methods. Compounds similar to this compound displayed varying degrees of activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cell Lines : A recent investigation into piperidine derivatives showed promising cytotoxic effects against leukemia cell lines (HL60 and K562) with IC50 values ranging from 0.70 µM to 3.30 µM . This suggests a potential application for this compound in cancer treatment.
Data Summary
Properties
IUPAC Name |
4-[4-(dimethylamino)piperidin-1-yl]-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELCRPRLXURJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.